molecular formula C19H12ClNO2 B15078388 4-Chloro-N-dibenzofuran-3-yl-benzamide

4-Chloro-N-dibenzofuran-3-yl-benzamide

Cat. No.: B15078388
M. Wt: 321.8 g/mol
InChI Key: UEWFGRWUQRNCLA-UHFFFAOYSA-N
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Description

4-Chloro-N-dibenzofuran-3-yl-benzamide (CAS: 296272-82-7) is a benzamide derivative with the molecular formula C₁₉H₁₂ClNO₂ and a molecular weight of 321.766 g/mol . Its structure features a benzamide core substituted with a chlorine atom at the 4-position of the benzene ring and a dibenzofuran moiety at the N-position (Figure 1). This compound is primarily utilized in pharmacological research and as a synthetic intermediate, though specific biological data remain undisclosed in the available literature .

Properties

Molecular Formula

C19H12ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

4-chloro-N-dibenzofuran-3-ylbenzamide

InChI

InChI=1S/C19H12ClNO2/c20-13-7-5-12(6-8-13)19(22)21-14-9-10-16-15-3-1-2-4-17(15)23-18(16)11-14/h1-11H,(H,21,22)

InChI Key

UEWFGRWUQRNCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-dibenzofuran-3-yl-benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are typically carried out on a larger scale. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-dibenzofuran-3-yl-benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-dibenzofuran-3-yl-benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-dibenzofuran-3-yl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Electronic Features

The table below highlights key structural differences and similarities between 4-Chloro-N-dibenzofuran-3-yl-benzamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Cl on benzene; N-dibenzofuran C₁₉H₁₂ClNO₂ 321.766 Planar structure; pharmacological research
4-Chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide 4-Cl on benzene; 4-methoxybenzoyl on benzofuran Not provided Not provided Enhanced electron-donating effects; reference standard
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 2-Cl, 4-methylsulfonyl on benzene; 4-Cl, 3-I on aniline C₁₄H₁₀Cl₂INO₂S 443.11 (calc.) High crystallinity; X-ray structure resolved via SHELXL
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂ on benzene; 3-Cl-phenethyl chain C₁₅H₁₃ClN₂O₂ 300.73 (calc.) Nitro group enhances reactivity; intermediate
Key Observations:

Electron-withdrawing groups (e.g., Cl, NO₂, SO₂CH₃) dominate in most analogs, reducing electron density on the benzene ring and affecting reactivity. In contrast, the 4-methoxybenzoyl substituent in provides electron-donating methoxy groups, which may alter solubility and binding interactions.

Crystallographic Behavior :

  • The methylsulfonyl and iodo substituents in facilitate tight molecular packing, as evidenced by its high-quality single-crystal X-ray diffraction data (R factor = 0.028) resolved using SHELXL . Similar studies on the target compound are absent in the literature.

Molecular Weight and Applications :

  • Higher molecular weight analogs (e.g., ) are often employed in crystallography or as intermediates, whereas lower-weight derivatives (e.g., ) may prioritize synthetic accessibility .

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